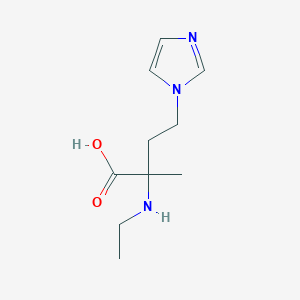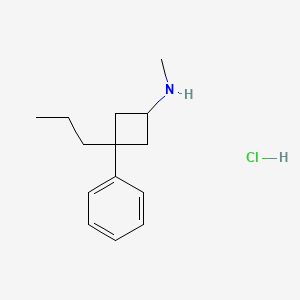
N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a phenyl group, a propyl group, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.
Substitution Reactions: The phenyl and propyl groups are introduced through substitution reactions, often using organometallic reagents.
Amine Introduction: The amine group is introduced via nucleophilic substitution, where an appropriate amine precursor reacts with the cyclobutane intermediate.
Methylation: The final step involves methylation of the amine group to form N-methyl-3-phenyl-3-propylcyclobutan-1-amine.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-3-phenylcyclobutan-1-amine: Lacks the propyl group, which may affect its reactivity and biological activity.
3-phenyl-3-propylcyclobutan-1-amine: Lacks the N-methyl group, which may influence its chemical properties and interactions.
N-methyl-3-phenylpropylamine: Similar structure but without the cyclobutane ring, leading to different chemical behavior.
Uniqueness
N-methyl-3-phenyl-3-propylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the cyclobutane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H22ClN |
|---|---|
Peso molecular |
239.78 g/mol |
Nombre IUPAC |
N-methyl-3-phenyl-3-propylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-3-9-14(10-13(11-14)15-2)12-7-5-4-6-8-12;/h4-8,13,15H,3,9-11H2,1-2H3;1H |
Clave InChI |
MPNXPFBLQLBVHK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC(C1)NC)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)
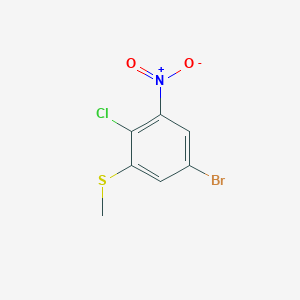
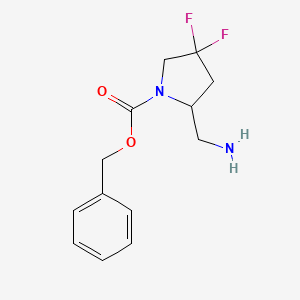
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate](/img/structure/B13478075.png)

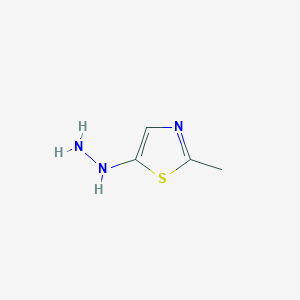

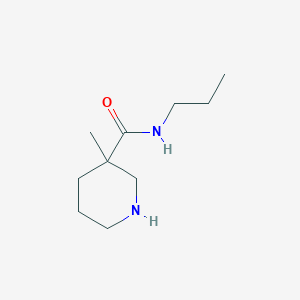
![Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478107.png)

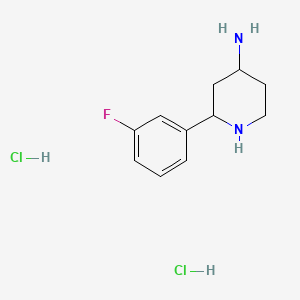
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B13478128.png)
